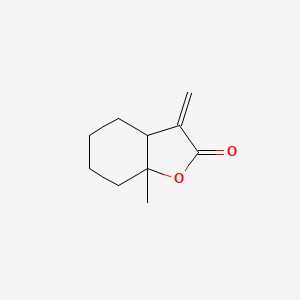

7a-Methyl-3-methylenehexahydrobenzofuran-2-one

CAS No.: 342617-21-4

Cat. No.: VC18459963

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 342617-21-4 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one |

| Standard InChI | InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3 |

| Standard InChI Key | CPAWXRWDKTWXJD-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCCCC1C(=C)C(=O)O2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one according to IUPAC guidelines . Alternative designations include NSC266184, DTXSID40313085, and hexahydro-7a-methyl-3-methylene-2(3H)-benzofuranone . Its CAS registry numbers (20917-92-4 and 67498-53-7) distinguish it from structurally similar molecules .

Molecular Architecture

The molecule comprises a fused bicyclic system: a tetrahydrobenzofuran core with a methyl group at the 7a position and a methylidene substituent at C3. The SMILES notation encapsulates this arrangement, highlighting the lactone ring (2-benzofuranone) and unsaturated methylidene moiety .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 166.22 g/mol | |

| Exact mass | 166.09938 Da | |

| Topological PSA | 26.3 Ų | |

| XLogP3 | 2.2 |

Physicochemical Properties

Stability and Reactivity

The compound’s bicyclic framework confers rigidity, while the α,β-unsaturated lactone group suggests potential reactivity toward nucleophiles. Computational data indicate a LogP of 2.2, implying moderate lipophilicity suitable for penetration into hydrophobic matrices . No experimental melting or boiling points are reported, but its solid-state stability is inferred from supplier storage recommendations .

Spectroscopic Profiles

Mass spectrometry (GC-MS) reveals a base peak at m/z 123, corresponding to fragmentation at the lactone ring. Secondary peaks at m/z 43 and 95 suggest cleavage of the methylidene and methyl groups .

Table 2: Computed Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Hydrogen bond donors | 0 | PubChem |

| Hydrogen bond acceptors | 2 | PubChem |

| Rotatable bonds | 0 | PubChem |

| Complexity index | 244 | PubChem |

Synthesis and Industrial Production

Manufacturing Methods

While detailed synthetic routes are proprietary, the structure suggests feasible pathways via Diels-Alder cyclization or lactonization of hydroxy acids. Suppliers like Parchem classify it as a specialty material, implying batch production under controlled conditions .

Purification and Quality Control

Analytical techniques such as HPLC and NMR ensure purity >95%, as mandated for research-grade chemicals . The absence of MSDS-reported impurities underscores rigorous quality protocols .

Applications and Utilization

Research Contexts

The compound’s α,β-unsaturated lactone motif mirrors bioactive natural products, positioning it as a candidate for pharmacophore modeling. Its bicyclic structure may also serve as a scaffold in polymer chemistry .

Industrial Relevance

As a specialty chemical, it finds niche applications in fragrance synthesis and advanced material science, though specific uses remain undisclosed due to proprietary constraints .

Recent Advances and Future Directions

Computational Studies

2025 PubChem updates highlight its Kovats retention index (1302) in GC analyses, aiding chromatographic identification . Molecular dynamics simulations predict stable binding to hydrophobic pockets in proteins, meriting further biochemical exploration .

Knowledge Gaps

Missing data on solubility, thermal stability, and biological activity limit application scope. Collaborative academia-industry studies could address these deficits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume